S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine
Description
S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is a modified cysteine derivative characterized by a diphenylmethyl group attached to the sulfur atom of L-cysteine and a hydroxymethylphenyl substituent. The compound is also known by synonyms such as S-Benzhydryl-L-cysteine and L-3-(Diphenylmethylthio)alanine . Its applications span peptide synthesis, drug development, and biochemical research, where its steric bulk and redox-active thiol group enable tailored interactions with biological targets .
Properties
IUPAC Name |
(2R)-2-amino-3-[[4-(hydroxymethyl)phenyl]-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c24-21(22(26)27)16-28-23(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(15-25)12-14-20/h1-14,21,25H,15-16,24H2,(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFZGXVZKOYSP-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)CO)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)CO)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611016 | |
| Record name | S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177582-20-6 | |
| Record name | S-{[4-(Hydroxymethyl)phenyl](diphenyl)methyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine typically involves multi-step organic reactions. One common method includes the protection of the cysteine amino group, followed by the introduction of the aromatic groups through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the aromatic rings or the cysteine moiety, potentially altering the compound’s structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine has been investigated for its role as a potential pharmacological agent. Its structure allows it to interact with various biological targets, making it useful in the development of new therapeutics.
- Antioxidant Activity : Compounds containing cysteine are known for their antioxidant properties. This specific compound may exhibit similar activities, potentially protecting cells from oxidative stress.
- Anticancer Properties : Research indicates that derivatives of cysteine can influence cancer cell proliferation. S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine may serve as a lead compound for developing anticancer agents by modifying its structure to enhance efficacy against specific cancer types.
Biochemistry
The compound's ability to form conjugates with electrophiles positions it as a candidate for studies in biotransformation pathways.
- Mercapturic Acid Pathway : As part of the mercapturic acid pathway, this compound can be involved in detoxification processes. It may help elucidate mechanisms of xenobiotic metabolism, particularly how cysteine conjugates are formed and eliminated from the body .
Pharmacology
The pharmacological profile of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is under exploration for its potential therapeutic effects.
- Drug Delivery Systems : The compound's unique structure may facilitate the design of novel drug delivery systems, especially in targeted therapies where specific cellular uptake is desired.
- Receptor Modulation : Given its structural characteristics, it may act as a modulator for certain G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways related to disease states .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aromatic rings and cysteine moiety allow it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-L-cysteine (CAS 18942-46-6)
- Structural Features: A 4-methoxyphenylmethyl group on the cysteine sulfur. A Boc (tert-butoxycarbonyl) protecting group on the amino terminus.
- Key Differences: The Boc group enhances solubility and stability compared to the target compound’s free amino group.
- Applications : Widely used in peptide synthesis due to its stability and ease of deprotection .
| Property | Target Compound | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-L-cysteine |
|---|---|---|
| Substituent on Sulfur | Diphenylmethyl + hydroxymethylphenyl | 4-Methoxyphenylmethyl |
| Amino Protection | None | Boc group |
| Solubility | Moderate (hydroxymethyl enhances polarity) | High (Boc improves solubility) |
| Metabolic Stability | Likely lower (unprotected amino) | High (Boc shields amino group) |
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine (CAS 192227-89-7)
- Structural Features: 4-Methylphenylmethyl group on sulfur. Acetyl group on the amino terminus.
- Key Differences: The smaller 4-methylphenyl group reduces steric hindrance compared to the target’s diphenylmethyl. Acetylation eliminates the amino group’s reactivity, contrasting with the target’s free amino moiety.
- Physicochemical Data: Molecular weight: 267.09 g/mol; XlogP: 1.7; Hydrogen bond donors: 2 .
| Property | Target Compound | N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine |
|---|---|---|
| Substituent on Sulfur | Diphenylmethyl + hydroxymethylphenyl | 4-Methylphenylmethyl |
| Amino Modification | Free amino group | Acetylated |
| Lipophilicity (XlogP) | Higher (bulky diphenyl groups) | 1.7 |
| Steric Hindrance | Significant | Minimal |
S-Phenyl-L-cysteine
- Structural Features :
- Simple phenyl group attached to cysteine sulfur.
- Lacks the hydroxymethylphenyl moiety, reducing polarity.
- Synthesis : Chemoenzymatic preparation yields 95% purity .
| Property | Target Compound | S-Phenyl-L-cysteine |
|---|---|---|
| Substituent on Sulfur | Diphenylmethyl + hydroxymethylphenyl | Phenyl |
| Molecular Weight | Higher | Lower (simpler structure) |
| Synthetic Yield | Not reported | 95% |
| Polarity | Moderate (hydroxymethyl present) | Low |
General Trends and Implications
- Lipophilicity : The target compound’s diphenylmethyl group increases XlogP compared to analogs with smaller substituents (e.g., 4-methylphenylmethyl), which may enhance membrane penetration but reduce aqueous solubility .
- Metabolic Stability : Bulky substituents like diphenylmethyl may shield the thiol group from enzymatic degradation, prolonging half-life relative to S-phenyl derivatives .
- Functionalization Potential: The hydroxymethylphenyl group offers a site for further chemical modification (e.g., conjugation or prodrug design), a feature absent in simpler analogs .
Research and Application Insights
- Drug Development : The target compound’s steric bulk and redox-active thiol make it suitable for designing enzyme inhibitors or stable peptide linkages .
- Toxicity Considerations : High lipophilicity may necessitate evaluations of renal clearance and off-target effects, as seen in safety data for related S-phenyl derivatives .
Biological Activity
S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine (CAS Number: 177582-20-6) is a compound of interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is characterized by its unique structure, which includes a cysteine backbone modified with a diphenylmethyl group and a hydroxymethyl phenyl moiety. The molecular formula is C23H23NO3S, with a molecular weight of approximately 393.14 g/mol.
Antioxidant Properties
Research indicates that compounds containing sulfur, such as cysteine derivatives, exhibit significant antioxidant activity. S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
One of the notable biological activities of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine is its potential to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated its inhibitory effects on lipoxygenase and cyclooxygenase enzymes, which play critical roles in the biosynthesis of inflammatory mediators. This inhibition could translate into anti-inflammatory effects, making it a candidate for treating conditions like arthritis and cardiovascular diseases .
The mechanisms underlying the biological activities of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine are multifaceted:
- Free Radical Scavenging : The presence of hydroxymethyl and phenyl groups enhances the compound's ability to donate electrons to free radicals, neutralizing them before they can cause cellular damage.
- Enzyme Interaction : Molecular docking studies suggest that S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine can bind to the active sites of target enzymes, thereby inhibiting their catalytic activity.
- Cell Signaling Modulation : By modulating signaling pathways associated with inflammation and oxidative stress, this compound may exert protective effects at the cellular level.
Case Studies and Research Findings
Several studies have investigated the biological effects of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine:
- In vitro Studies : In cultured human cell lines, treatment with S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine resulted in a significant reduction in markers of oxidative stress compared to untreated controls. The compound also demonstrated dose-dependent inhibition of lipoxygenase activity, suggesting its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using rodent models have shown that administration of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine leads to decreased levels of inflammatory cytokines in serum following induced inflammation. This effect was associated with improved clinical outcomes in models of arthritis and colitis .
Data Tables
The following table summarizes key research findings related to the biological activity of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine:
Q & A
Q. What are the optimal synthetic routes for S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiol-ene reaction between L-cysteine and a functionalized benzhydryl bromide derivative (e.g., 4-(hydroxymethyl)benzhydryl bromide) under inert conditions (N₂ atmosphere) is a plausible route. Refluxing in methanol with catalytic sulfuric acid has been used for analogous cysteine derivatives to achieve cyclization or esterification . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts .
Q. How can the stereochemical configuration of S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine be confirmed?
- Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination. Alternatively, compare optical rotation ([α]D) with literature values for related L-cysteine derivatives (e.g., S-diphenylmethyl-L-cysteine ). Circular dichroism (CD) spectroscopy may also correlate with known cysteine stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm for benzhydryl groups) and hydroxymethyl protons (δ 4.5–5.0 ppm). ¹³C NMR confirms quaternary carbons in the benzhydryl moiety (δ 140–145 ppm) .
- FT-IR : Hydroxyl stretch (~3200–3500 cm⁻¹) and cysteine thiol/disulfide bonds (2500–2600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) for molecular ion ([M+H]⁺) and fragmentation patterns to validate the benzhydryl-L-cysteine linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in NMR)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers of the benzhydryl group) or impurities. Strategies include:
- Variable Temperature NMR : To observe coalescence of split peaks caused by hindered rotation .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.
- HPLC-MS : Detect trace impurities (e.g., oxidized disulfides) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for proposed conformers .
Q. What metabolic pathways or stability studies are relevant for S-{4-(Hydroxymethyl)phenylmethyl}-L-cysteine in biological systems?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for phase I (oxidation of hydroxymethyl to carboxylate) or phase II (glutathione conjugation) metabolites .
- Stability Assays : Evaluate pH-dependent degradation (e.g., simulate gastric pH 1–3 vs. blood pH 7.4) using UV-Vis or NMR to track hydrolytic cleavage of the benzhydryl group .
Q. How can computational tools predict the reactivity of the hydroxymethyl group in this compound?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects on hydroxymethyl group accessibility for reactions (e.g., esterification) .
- Docking Studies : Predict interactions with enzymes (e.g., esterases) using AutoDock Vina and PDB structures .
Q. What strategies mitigate synthetic challenges in scaling up this compound (e.g., low yield in coupling steps)?
- Methodological Answer :
- Optimize Coupling Reagents : Replace DCC with EDCI/HOBt to reduce racemization during cysteine coupling .
- Protection/Deprotection : Use tert-butylthiol (TBS) for cysteine’s thiol group to prevent disulfide formation .
- Flow Chemistry : Improve mixing and heat transfer for exothermic reactions (e.g., thiol-ene additions) .
Experimental Design & Data Analysis
Q. How to design experiments to study the antioxidant activity of this compound?
- Methodological Answer :
- DPPH/ABTS Assays : Measure radical scavenging activity at varying concentrations (0.1–100 µM) with Trolox as a standard.
- Cellular Models : Use SH-SY5Y cells under oxidative stress (H₂O₂-induced), and quantify ROS levels via fluorescence (DCFH-DA probe) .
- Thiol Quantification : Monitor intracellular glutathione levels (Ellman’s reagent) to assess cysteine’s redox contribution .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
